palladium(II) acetate

Catalog No.
S570236
CAS No.
3375-31-3
M.F
C4H6O4Pd
M. Wt
224.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
palladium(II) acetate

CAS Number

3375-31-3

Product Name

palladium(II) acetate

IUPAC Name

palladium(2+);diacetate

Molecular Formula

C4H6O4Pd

Molecular Weight

224.5 g/mol

InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]

Synonyms

Palladium(2+) Acetic Acid Salt; Palladium Acetic Acid Salt; Bis(Acetato)palladium; Diacetatopalladium; Diacetoxypalladium; HyCat 1; HyCat Base 1; Palladium Diacetate; Palladous Acetate;

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]

Palladium(II) acetate is a coordination compound with the formula  Pd O2CCH3)2]n\text{ Pd O}_2\text{CCH}_3)_2]_n. It typically appears as a red-brown solid and is known for its catalytic properties in various organic reactions. The compound can exist in multiple forms, including monomeric and trimeric structures, with the trimer being the most prevalent in both solid and solution states. Its structure features a square planar coordination around palladium atoms, which are bridged by acetate ligands in a butterfly conformation .

Pd(II) acetate acts as a Lewis acid catalyst. During catalysis, the vacant coordination sites on the Pd atom bind to reactants, activating them through back-bonding (donation of electron density from the metal to the ligand). This activation facilitates bond formation between the reactants. The specific mechanism varies depending on the reaction type [].

Cross-Coupling Reactions

One of the most prominent applications of palladium(II) acetate is in cross-coupling reactions. These reactions involve the formation of new carbon-carbon (C-C) bonds between two different organic molecules. Palladium(II) acetate acts as a catalyst, facilitating the coupling of various functional groups, such as aryl (aromatic ring), vinyl, and alkyl groups. Some well-known examples include:

  • Heck reaction: This reaction forms C-C bonds between alkenes and aryl halides or triflates.
  • Suzuki-Miyaura coupling: This reaction couples boronic acids or esters with various organic halides or triflates.
  • Sonogashira coupling: This reaction forms C-C bonds between alkynes and aryl or vinyl halides.

These reactions are crucial for the synthesis of various complex molecules, including pharmaceuticals, fine chemicals, and advanced materials.

Other Applications

Beyond cross-coupling reactions, palladium(II) acetate also finds applications in several other areas of scientific research:

  • C-H activation: This process involves the direct functionalization of C-H bonds in organic molecules, which can be challenging under traditional methods. Palladium(II) acetate is used as a catalyst in some C-H activation reactions, enabling targeted modifications of organic molecules.
  • Hydrocarboxylation: This reaction involves the addition of a carboxylic acid group (COOH) to an unsaturated carbon-carbon bond. Palladium(II) acetate can be used as a catalyst in some hydrocarboxylation reactions, leading to the formation of valuable intermediates and products.
  • Hydrogenation: Palladium(II) acetate can be used in combination with other reagents to facilitate the reduction of alkenes and alkynes to their corresponding alkanes.

Palladium(II) acetate is a versatile catalyst in organic synthesis, particularly for reactions involving alkenes, alkyl halides, and aryl halides. Key reactions catalyzed by palladium(II) acetate include:

  • Heck Reaction: A coupling reaction between alkenes and aryl halides.
  • Suzuki-Miyaura Coupling: A reaction that forms biaryl compounds.
  • Wacker Process: The oxidation of ethylene to acetaldehyde.
  • Reductive Amination: Converting aldehydes or ketones into amines using potassium formate .

Palladium(II) acetate can be synthesized through various methods:

  • Direct Reaction: Palladium metal reacts with acetic acid under controlled conditions to produce palladium(II) acetate.
  • Ligand Exchange: Treating other palladium(II) carboxylates with acetic acid can yield palladium(II) acetate.
  • Hydrolysis: In some cases, hydrolysis of palladium(II) complexes can lead to the formation of palladium(II) acetate in solution .

Palladium(II) acetate is widely utilized in organic synthesis as a catalyst for:

  • Cross-coupling reactions: Essential for constructing complex organic molecules.
  • Vinylation processes: Important in polymer chemistry and materials science.
  • Carbonylation reactions: Contributing to the synthesis of esters and other carbonyl compounds .

Studies have shown that palladium(II) acetate can interact with various ligands and substrates, influencing reaction pathways and selectivity. For instance, its interaction with acetylacetone produces a distinct complex useful in synthetic applications. Additionally, palladium(II) acetate has been observed to undergo hydrolysis in the presence of water, affecting its catalytic efficiency and stability .

Palladium(II) acetate shares similarities with several other palladium compounds, each exhibiting unique properties:

CompoundFormulaKey Characteristics
Palladium(0)PdElemental form; used in catalysis but less stable.
Palladium(II) chloridePdCl₂More stable than palladium(II) acetate; used in various reactions.
Palladium(II) propionatePd(O₂CCH₂CH₃)₂Similar reactivity; used in specific coupling reactions.
Palladium(II) phosphine complexVariesOften more selective in catalysis due to ligand effects.

Palladium(II) acetate's unique trimeric structure contributes to its distinctive reactivity compared to these similar compounds, particularly in cross-coupling and vinylation reactions .

Historical Development of Synthesis Routes

The synthesis of palladium(II) acetate traces its origins to 19th-century investigations into palladium coordination chemistry. Initial observations by Phillips (1894) revealed palladium's unique reactivity with organic acids under oxidative conditions, though systematic synthesis protocols emerged only in the mid-20th century [2]. The 1956 Wacker process breakthrough demonstrated palladium(II)'s redox cycling capabilities in acetic acid media, indirectly informing later acetate synthesis strategies [2]. Early routes suffered from inconsistent stoichiometry and polymeric byproducts until Wilkinson's 1965 structural elucidation established rigorous synthetic parameters [1].

Wilkinson's Original Synthesis Approach

Geoffrey Wilkinson's landmark 1965 protocol remains the foundational method for palladium(II) acetate synthesis [1]. The approach dissolves palladium sponge in a 3:1 acetic acid/nitric acid mixture under nitrogen atmosphere, achieving 78-82% yields through careful control of:

  • Acid concentration (maintaining ≥60% acetic acid by volume)
  • Temperature gradients (gradual heating from 40°C to 110°C)
  • Redox balancing (excess palladium prevents Pd(III) formation)

The critical innovation involved recrystallization from hot acetic acid to isolate the trimeric [Pd₃(OAc)₆] form, confirmed through X-ray diffraction [1]. This method established the importance of acetate bridging in stabilizing palladium's square planar coordination geometry.

Contemporary Industrial Production Methods

Modern large-scale production (≥100 kg batches) employs continuous-flow reactors to optimize Wilkinson's batch process [5] [7]. Key industrial modifications include:

  • Acid recycling systems recovering 92-95% nitric acid
  • Ultrasonic agitation reducing reaction time from 48h → 8h
  • Crystallization control via microfluidic nozzles producing uniform 50-100μm particles

A representative industrial synthesis achieves 89% yield with ≤0.3% nitrito-acetate impurity through:

Pd⁰ + 4 HNO₃ + 6 CH₃COOH → Pd₃(OAc)₆ + 4 NO₂↑ + 8 H₂O  

Reactor designs incorporate platinum-lined vessels to prevent metallic contamination during nitric acid digestion [5].

Nitric Acid-Mediated Synthesis Pathways

Nitric acid serves dual roles as oxidizer and proton source in modern syntheses. The acid concentration profile critically impacts product purity:

[HNO₃] (M)Reaction Time (h)Nitrito-Acetate Impurity (%)
2.5361.8
4.0240.9
6.0180.4

Data adapted from CN101914005A patent [5]

High-purity routes (≤0.5% impurities) employ:

  • Stoichiometric Pd⁰ excess (1.2:1 Pd:HNO₃ molar ratio)
  • Stepwise temperature ramping (40°C → 80°C → 110°C)
  • Inert gas sparging removing NOx byproducts [7]

Carboxylate Exchange (Transesterification) Methods

Palladium(II) acetate's labile acetate ligands enable metal-centered transesterification. The equilibrium:

Pd₃(O₂CR)₆ + 6 R'COOH ⇌ Pd₃(O₂CR')₆ + 6 RCOOH  

proceeds efficiently for R' = propyl, butyl when using:

  • Lithium acetate catalysts (0.1-0.3 eq.)
  • Azeotropic water removal (Dean-Stark trap)
  • Non-polar solvents (toluene, xylene) [6]

This method produces phase-pure palladium(II) carboxylates in 85-92% yields, though requires strict anhydrous conditions to prevent hydrolysis [6].

Optimization Strategies for High-Purity Synthesis

Advanced purification techniques address three key impurities:

  • Nitrito-acetate (Pd₃(OAc)₅NO₂)
    Mitigated through:

    • Reductive back-titration with hydrazine acetate
    • Chelation chromatography using macrocyclic polyamines
  • Polymeric Pd(OAc)₂ phases
    Controlled via:

    • Solvent dielectric tuning (ε ≥ 20 required)
    • Ultrasound-assisted crystallization
  • Metallic Pd⁰ contamination
    Removed by:

    • Centrifugal density separation (Δρ = 1.7 g/cm³)
    • Electrostatic precipitation [5]

Recent patents demonstrate 99.97% purity through combinatorial optimization of these parameters [7].

Green Chemistry Approaches to Synthesis

Sustainable synthesis routes focus on:

  • Biogenic reductants: Allium fistulosum extracts reduce Pd(II) precursors at 70°C, achieving 85% yield with 12nm particle size [3]
  • Solvent-free mechanochemistry: Ball-milling PdO with potassium acetate produces [Pd(OAc)₂] in 65% yield
  • Photocatalytic cycles: UV irradiation of PdCl₂ in acetic acid/H₂O₂ achieves 91% conversion at 25°C

The biological route demonstrates particular promise, utilizing plant-derived ascorbic acid analogues as both reductant and capping agent [3].

Novel Synthetic Routes for Monophasic Production

Emerging methods address the historical challenge of polymorph control:

Ionic liquid-mediated synthesis

  • 1-Butyl-3-methylimidazolium acetate solvent
  • 150°C, 6h → 95% monophasic [Pd(OAc)₂]
  • Particle size distribution: 90% 10-15nm

Microwave plasma synthesis

  • Pd metal foil + acetic acid vapor
  • 2.45GHz microwave discharge
  • Continuous production rate: 1.2kg/h

These methods eliminate solvent waste while achieving unprecedented phase purity, as verified by EXAFS spectroscopy [5] [7].

UNII

0LTG3460Y5

GHS Hazard Statements

Aggregated GHS information provided by 327 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (77.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (99.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (72.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (72.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

19807-27-3
3375-31-3

Wikipedia

Palladium(II) acetate

General Manufacturing Information

Acetic acid, palladium salt (1:?): INACTIVE
Acetic acid, palladium(2+) salt (2:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types